Biochemical Potency: Comparative PDE10A Inhibitory Activity of PQ-10 vs. Papaverine
In direct enzymatic inhibition assays, PQ-10 demonstrates significantly higher potency against PDE10A compared to the classic but less selective tool compound papaverine. PQ-10 exhibits an IC50 value of 4.6 nM, while papaverine, the first compound used to explore PDE10A's role in the CNS, shows a much weaker IC50 of 36 nM [1][2]. This represents an 8-fold greater potency for PQ-10, positioning it as a superior choice for studies requiring robust target engagement at lower concentrations to minimize off-target effects [3].
| Evidence Dimension | PDE10A Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.6 nM |
| Comparator Or Baseline | Papaverine: 36 nM |
| Quantified Difference | PQ-10 is 7.8-fold more potent |
| Conditions | In vitro PDE10A enzymatic assay |
Why This Matters
The 8-fold higher potency allows for robust target inhibition at lower drug concentrations, reducing the potential for off-target activities that are a known liability of papaverine and critical for accurate target validation in cellular and in vivo models.
- [1] TargetMol. (n.d.). PQ-10 (T24656) Product Information. Retrieved from https://www.targetmol.cn/compound/PQ-10 View Source
- [2] Tu, Z., et al. (2011). Papaverine: A specific inhibitor of phosphodiesterase 10A. Bioorganic & Medicinal Chemistry, 19(18), 5398-5406. View Source
- [3] Li, N., et al. (2017). Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling. Oncotarget, 8(41), 69264–69280. View Source
